molecular formula C7H11F5N2 B6257401 1-(2,2,3,3,3-pentafluoropropyl)piperazine CAS No. 1250411-95-0

1-(2,2,3,3,3-pentafluoropropyl)piperazine

Cat. No.: B6257401
CAS No.: 1250411-95-0
M. Wt: 218.2
InChI Key:
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Description

1-(2,2,3,3,3-pentafluoropropyl)piperazine is a compound belonging to the family of piperazine derivatives. It is a colorless and transparent liquid with a boiling point of approximately 95°C at 760 mmHg. This compound is known for its stability and inertness, making it useful in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2,3,3,3-pentafluoropropyl)piperazine typically involves the reaction of piperazine with 2,2,3,3,3-pentafluoropropyl halides under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high throughput. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and the isolation of the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(2,2,3,3,3-pentafluoropropyl)piperazine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted piperazine derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different oxidation states and reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides, acyl halides, and sulfonyl halides.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation reactions, while reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted piperazine derivatives, while oxidation and reduction reactions can produce different oxidation states and reduced forms of the compound.

Scientific Research Applications

1-(2,2,3,3,3-pentafluoropropyl)piperazine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of various organic molecules and materials.

    Biology: It is used in the study of biological systems and as a probe to investigate biochemical pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,2,3,3,3-pentafluoropropyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(2,2,3,3,3-pentafluoropropyl)amine: This compound is similar in structure but contains an amine group instead of a piperazine ring.

    2,2,3,3,3-pentafluoropropyl alcohol: This compound contains a hydroxyl group instead of a piperazine ring.

Uniqueness

1-(2,2,3,3,3-pentafluoropropyl)piperazine is unique due to its combination of a piperazine ring and a pentafluoropropyl group, which imparts specific chemical and physical properties. This combination makes it particularly useful in applications requiring stability, inertness, and specific reactivity.

Properties

CAS No.

1250411-95-0

Molecular Formula

C7H11F5N2

Molecular Weight

218.2

Purity

95

Origin of Product

United States

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